molecular formula C9H13NO3S B13726860 N-ethyl-4-hydroxy-3-methylbenzenesulfonamide

N-ethyl-4-hydroxy-3-methylbenzenesulfonamide

Cat. No.: B13726860
M. Wt: 215.27 g/mol
InChI Key: PJXROPZOGOKVCL-UHFFFAOYSA-N
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Description

N-ethyl-4-hydroxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydroxy-3-methylbenzenesulfonamide typically involves the sulfonation of N-ethyl-3-methylbenzenesulfonamide followed by hydroxylation

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydroxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-ethyl-4-hydroxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-4-hydroxybenzenesulfonamide
  • N-ethyl-3-methylbenzenesulfonamide

Uniqueness

N-ethyl-4-hydroxy-3-methylbenzenesulfonamide is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-ethyl-4-hydroxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-10-14(12,13)8-4-5-9(11)7(2)6-8/h4-6,10-11H,3H2,1-2H3

InChI Key

PJXROPZOGOKVCL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)O)C

Origin of Product

United States

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